molecular formula C24H25N3O6 B11108527 N-(3,4-dimethoxyphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide

N-(3,4-dimethoxyphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide

Cat. No.: B11108527
M. Wt: 451.5 g/mol
InChI Key: WLLZCSGOEJWZGW-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a morpholine ring, and a dimethoxyphenyl group, making it a subject of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde under basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the quinoline core is replaced by morpholine.

    Attachment of the Dimethoxyphenyl Group: The final step involves the acylation of the quinoline-morpholine intermediate with 3,4-dimethoxybenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA, while the morpholine ring can enhance its solubility and bioavailability. The dimethoxyphenyl group may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenyl)-2-[4-(piperidin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    N-(3,4-dimethoxyphenyl)-2-[4-(pyrrolidin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

N-(3,4-dimethoxyphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability compared to similar compounds with different ring structures. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C24H25N3O6

Molecular Weight

451.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[4-(morpholine-4-carbonyl)-2-oxoquinolin-1-yl]acetamide

InChI

InChI=1S/C24H25N3O6/c1-31-20-8-7-16(13-21(20)32-2)25-22(28)15-27-19-6-4-3-5-17(19)18(14-23(27)29)24(30)26-9-11-33-12-10-26/h3-8,13-14H,9-12,15H2,1-2H3,(H,25,28)

InChI Key

WLLZCSGOEJWZGW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C(=O)N4CCOCC4)OC

Origin of Product

United States

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